N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is an organic compound with the molecular formula C9H10FN3O3 It is characterized by the presence of a fluoro group, a nitro group, and a methylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the 3-position of the phenyl ring.
Acylation: The nitrated product is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)acetamide.
Methylation: Finally, the acetamide is treated with methylamine to introduce the methylamino group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-(3-amino-4-fluorophenyl)-2-(methylamino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and methylamine.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)acetamide: Lacks the methylamino group.
N-(4-chloro-3-nitrophenyl)-2-(methylamino)acetamide: Contains a chloro group instead of a fluoro group.
N-(4-fluoro-3-nitrophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a methylamino group.
Uniqueness
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10FN3O3 |
---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10FN3O3/c1-11-5-9(14)12-6-2-3-7(10)8(4-6)13(15)16/h2-4,11H,5H2,1H3,(H,12,14) |
InChI Key |
JVVSHECOKMETJK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
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